molecular formula C19H10BrNO4S B4882346 (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

Cat. No.: B4882346
M. Wt: 428.3 g/mol
InChI Key: WYCSGKOENFHISE-VCHYOVAHSA-N
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Description

(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one is a complex organic compound that features a benzothiophene core, a furan ring, and a nitro-substituted bromophenyl group

Properties

IUPAC Name

(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrNO4S/c20-15-9-11(21(23)24)5-7-13(15)16-8-6-12(25-16)10-18-19(22)14-3-1-2-4-17(14)26-18/h1-10H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCSGKOENFHISE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common approach is the condensation of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its biological activities, including its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Bis(2-methoxyethyl)amine: Utilized in organic synthesis with comparable functional groups.

    Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.

Uniqueness

What sets (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one apart is its unique combination of a benzothiophene core and a nitro-substituted bromophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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